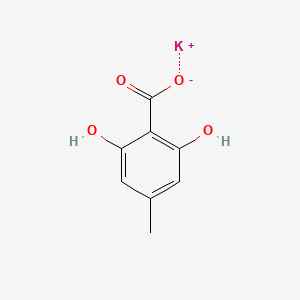
2,6-Dihydroxy-4-methylbenzoic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-4-methylbenzoic acid potassium salt is an organic compound with the molecular formula C8H7KO4 It is a potassium salt derivative of 2,6-dihydroxy-4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt typically involves the neutralization of 2,6-dihydroxy-4-methylbenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-4-methylbenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the original compound.
Scientific Research Applications
2,6-Dihydroxy-4-methylbenzoic acid potassium salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the formulation of certain industrial products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2,6-Dihydroxy-4-methylbenzoic acid potassium salt can be compared with other similar compounds, such as:
Sodium;2,6-dihydroxy-4-methylbenzoate: Similar in structure but with sodium instead of potassium.
2,6-Dihydroxy-4-methylbenzoic acid: The parent acid form of the compound.
Methyl 2,6-dihydroxy-4-methylbenzoate: An ester derivative of the compound.
Uniqueness
This compound is unique due to its potassium salt form, which can influence its solubility, reactivity, and biological activity compared to its sodium or ester counterparts.
Properties
Molecular Formula |
C8H7KO4 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;2,6-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C8H8O4.K/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
XWJWWUCRBWRHHW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


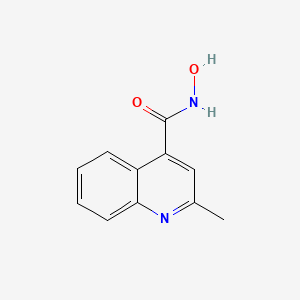
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

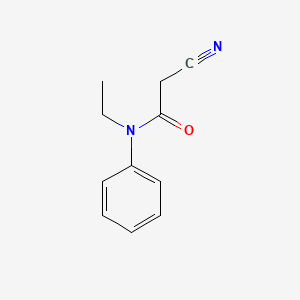

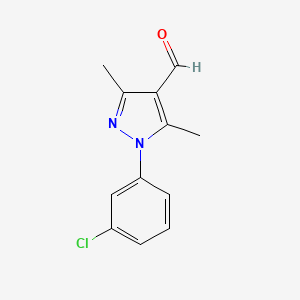

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)



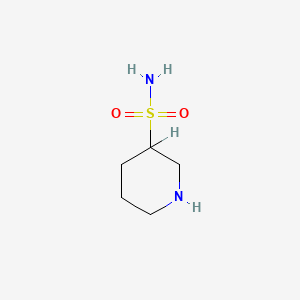
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

